molecular formula C11H14ClN3O B4176600 N-(2-furylmethyl)-4,6-dimethyl-2-pyrimidinamine hydrochloride

N-(2-furylmethyl)-4,6-dimethyl-2-pyrimidinamine hydrochloride

Cat. No. B4176600
M. Wt: 239.70 g/mol
InChI Key: NNQGTYMIUVBKTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-4,6-dimethyl-2-pyrimidinamine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as Furamidine and has been found to exhibit potent antiprotozoal and antiviral activities.

Scientific Research Applications

Furamidine has been found to exhibit potent antiprotozoal and antiviral activities. It has been studied extensively for its potential therapeutic applications in the treatment of parasitic infections such as African trypanosomiasis, leishmaniasis, and malaria. Furamidine has also been found to exhibit antiviral activity against several viruses, including HIV-1, SARS-CoV, and HCV.

Mechanism of Action

Furamidine exerts its antiprotozoal activity by selectively binding to the minor groove of DNA and interfering with the replication of the parasite's DNA. It has been found to be particularly effective against the protozoan parasite Trypanosoma brucei, which causes African trypanosomiasis. Furamidine's antiviral activity is believed to be due to its ability to inhibit viral replication by binding to viral RNA.
Biochemical and Physiological Effects:
Furamidine has been found to exhibit low toxicity in vitro and in vivo. It has been shown to be well tolerated in animal studies and has a good safety profile. However, further studies are needed to determine its long-term effects on human health.

Advantages and Limitations for Lab Experiments

Furamidine's potent antiprotozoal and antiviral activities make it a promising candidate for the development of new drugs to treat parasitic infections and viral diseases. However, its high cost and limited availability make it difficult to use in large-scale studies. Furthermore, its specificity for certain parasites and viruses may limit its broad-spectrum activity.
List of

Future Directions

1. Investigate the potential of Furamidine as a treatment for other parasitic infections and viral diseases.
2. Develop new formulations of Furamidine to improve its bioavailability and reduce its cost.
3. Investigate the long-term effects of Furamidine on human health.
4. Study the mechanism of action of Furamidine in more detail to identify potential targets for drug development.
5. Explore the use of Furamidine in combination with other drugs to improve its efficacy and reduce the risk of drug resistance.
6. Investigate the potential of Furamidine as a prophylactic agent against parasitic infections and viral diseases.
7. Develop new methods for the synthesis of Furamidine to improve its yield and reduce its cost.
8. Investigate the potential of Furamidine as a diagnostic tool for parasitic infections and viral diseases.
9. Study the pharmacokinetics and pharmacodynamics of Furamidine in more detail to optimize its dosing regimen.
10. Investigate the potential of Furamidine as a treatment for drug-resistant strains of parasites and viruses.
Conclusion:
In conclusion, Furamidine is a promising chemical compound with potent antiprotozoal and antiviral activities. Its potential therapeutic applications make it a promising candidate for the development of new drugs to treat parasitic infections and viral diseases. Further research is needed to investigate its long-term effects on human health and to optimize its use in clinical settings.

properties

IUPAC Name

N-(furan-2-ylmethyl)-4,6-dimethylpyrimidin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.ClH/c1-8-6-9(2)14-11(13-8)12-7-10-4-3-5-15-10;/h3-6H,7H2,1-2H3,(H,12,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNQGTYMIUVBKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCC2=CC=CO2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-4,6-dimethylpyrimidin-2-amine;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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